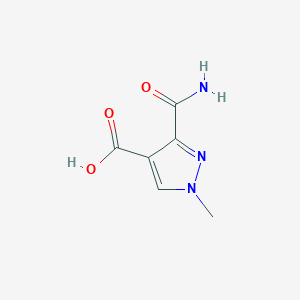

3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-carbamoyl-1-methylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-9-2-3(6(11)12)4(8-9)5(7)10/h2H,1H3,(H2,7,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODAZJONFJMSTSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with β-keto esters, followed by functional group modifications to introduce the carbamoyl and carboxylic acid groups. The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often utilize cost-effective raw materials and solvents, and employ techniques such as catalytic esterification and hydrolysis. The use of advanced purification methods ensures the high purity of the final product, which is essential for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, leading to the formation of amines or alcohols.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the target molecule. Detailed studies are conducted to elucidate these mechanisms and optimize the compound’s efficacy.

Comparison with Similar Compounds

Fluorinated Derivatives

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (CAS 5069089):

- Synthesis : Prepared via hydrolysis of 3-polyfluoro-methyl-1H-pyrazole-4-nitrile under acidic or alkaline conditions, a method analogous to other fluorinated pyrazole derivatives .

- Applications : Fluorinated groups enhance lipophilicity and metabolic stability, making this compound relevant in agrochemicals (e.g., fungicides) .

Aromatic Substituted Derivatives

- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid: Synthesis: Hydrolysis of ethyl esters using NaOH in methanol, yielding an 80% isolated product with a melting point of 136°C . Properties: The phenyl groups increase steric bulk, reducing solubility in polar solvents compared to the methyl-substituted parent compound .

Amino and Allyl Derivatives

- 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid: Synthesis: Features an allyl group at the 1-position and an amino group at the 3-position. The crystal structure reveals intermolecular hydrogen bonds, suggesting utility in crystal engineering or supramolecular chemistry . Applications: Amino groups are pivotal in medicinal chemistry for interactions with biological targets, such as kinase inhibitors .

Physicochemical and Functional Comparisons

Key Research Findings

- Synthetic Flexibility : Pyrazole-4-carboxylic acids are commonly synthesized via hydrolysis of nitriles (e.g., ) or esters (e.g., ), with reaction conditions tailored to substituent stability .

- Bioactivity Trends : Fluorinated and carbamoyl derivatives show enhanced bioactivity due to improved metabolic resistance and target engagement .

- Structural Limitations : Bulky aromatic substituents (e.g., diphenyl groups) may compromise solubility, necessitating formulation adjustments for pharmaceutical use .

Biological Activity

3-Carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a comprehensive overview of the biological activity of this compound, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring with carbamoyl and carboxylic acid functional groups that contribute to its reactivity and biological properties. The synthesis typically involves the cyclization of hydrazine derivatives with β-keto esters, followed by further functional group modifications to introduce the desired substituents.

Common Synthetic Routes:

- Cyclization Reaction : Involves hydrazine derivatives and β-keto esters.

- Functional Group Modifications : Introduces carbamoyl and carboxylic acid groups under controlled conditions.

Biological Activity

The compound exhibits a range of biological activities, primarily focusing on antimicrobial and antifungal properties. Research indicates its effectiveness against various pathogens, making it a candidate for further therapeutic exploration.

Antimicrobial Properties

Studies have shown that this compound possesses notable antimicrobial activity. It has been tested against several bacterial strains, demonstrating dose-dependent effects.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 mg/mL |

| Bacillus subtilis | 12.5 mg/mL |

| Escherichia coli | 50 mg/mL |

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit succinate dehydrogenase (SDH) in fungal pathogens, thereby disrupting their metabolic pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to SDH, leading to reduced fungal growth.

- Receptor Interaction : Potential modulation of receptor activity influencing cellular responses.

Case Studies

Several case studies highlight the compound's efficacy in various applications:

- Fungal Inhibition : A study demonstrated that derivatives of this compound showed significant antifungal activity against seven phytopathogenic fungi in vitro, with some compounds exhibiting higher activity than established fungicides like boscalid .

- Antiparasitic Effects : Research on lanthanoid complexes derived from pyrazole compounds indicated promising results against malaria-causing parasites, suggesting potential therapeutic applications in treating parasitic infections .

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrazole derivatives regarding their biological activities:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Moderate to Excellent | Enhanced potency against specific fungi |

| 3-Methyl-1H-pyrazole-4-carboxylic acid | Low | Less effective compared to carbamoyl derivative |

| 3-Aminopyrazole-4-carboxylic acid | Moderate | Exhibits different mechanisms of action |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-carbamoyl-1-methyl-1H-pyrazole-4-carboxylic acid?

- Methodology :

- The synthesis typically involves functionalizing pyrazole intermediates. For analogous compounds (e.g., 3-methyl derivatives), carboxylation of pyrazole rings using CO₂ under high pressure (100–150°C) or amidation of pre-formed carboxylic acids (e.g., via chloroformate activation) is common .

- Example : React 1-methyl-1H-pyrazole-4-carboxylic acid with carbamoyl chloride in the presence of a base (e.g., triethylamine) to introduce the carbamoyl group. Purify via recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Confirm regiochemistry (e.g., ¹H NMR for methyl and carbamoyl protons) and purity. Pyrazole ring protons typically resonate at δ 6.5–8.5 ppm .

- Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₆H₈N₃O₃: 170.06 g/mol) and fragmentation patterns .

- IR Spectroscopy : Detect carbonyl stretches (carboxylic acid: ~1700 cm⁻¹; carbamoyl: ~1650 cm⁻¹) .

Q. What are the primary research applications of this compound?

- Applications :

- Medicinal Chemistry : Serves as a scaffold for kinase inhibitors or autophagy modulators (e.g., analogs like pyrazolo[4,3-c]pyridinones show anti-cancer activity) .

- Organic Synthesis : Intermediate for heterocyclic derivatives (e.g., triazole hybrids) via click chemistry or cross-coupling reactions .

Advanced Research Questions

Q. How can reaction yields be optimized during carbamoyl group introduction?

- Methodology :

- Condition Screening : Test solvents (DMF, THF), bases (NaH, K₂CO₃), and temperatures (0°C to reflux). For amidation, urea or ammonium carbamate may improve selectivity over esterification .

- Catalysis : Use coupling agents (EDC/HOBt) for efficient amide bond formation. Monitor progress via TLC or LCMS .

Q. How to resolve contradictions in reported biological activity across studies?

- Methodology :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell lines, ATP concentrations for kinase assays).

- Purity Validation : Re-test compounds with ≥95% HPLC purity to exclude impurities affecting results .

Q. What computational approaches predict the compound’s reactivity or binding affinity?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to study tautomerism (e.g., pyrazole ring protonation states) .

- Molecular Docking : Simulate interactions with target proteins (e.g., mTOR kinase) using AutoDock Vina. Validate with experimental IC₅₀ data .

Q. What strategies elucidate the mechanism of action in biological systems?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.